N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that belongs to the class of benzo-1,3-dioxanes These compounds are characterized by a benzene ring fused to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multiple steps. The starting materials often include 6-fluoro-1,3-benzodioxin, pyrrole, and thiophene derivatives. The synthetic route may involve:
Formation of the Benzodioxane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The pyrrole and thiophene groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Amidation: The final step involves the formation of the amide bond, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3,5-dimethyl-4-isoxazolecarboxamide
- (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime
- (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime
Uniqueness
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19FN2O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H19FN2O3S/c21-17-7-15(20-16(8-17)11-25-13-26-20)10-22-19(24)9-18(14-3-6-27-12-14)23-4-1-2-5-23/h1-8,12,18H,9-11,13H2,(H,22,24) |
InChI Key |
KPHIASWJGQSMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CNC(=O)CC(C3=CSC=C3)N4C=CC=C4)OCO1 |
Origin of Product |
United States |
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